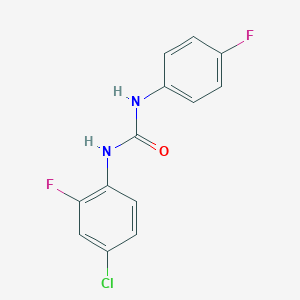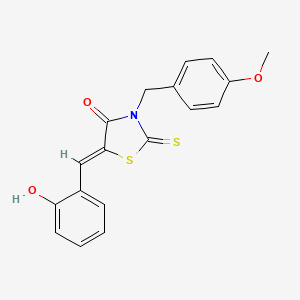
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). This compound selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water across cell membranes. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the development of new CF therapies.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea selectively targets the CFTR protein, which is responsible for regulating the movement of salt and water across cell membranes. CFTR is a chloride channel that is activated by cyclic AMP (cAMP) and is critical for maintaining the proper balance of salt and water in the lungs and other organs. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea binds to a specific site on the CFTR protein, known as the CFTR-inhibitory binding site (CIBS), and blocks chloride ion transport through the channel. This results in an increase in the amount of salt and water on the surface of the airway epithelium, which can help to improve lung function in CF patients.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve CFTR function in vitro and in vivo, leading to an increase in chloride ion transport and a reduction in mucus viscosity. In animal models of CF, N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve lung function, reduce inflammation, and decrease bacterial load. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has also been shown to have effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein 1 (MDR1).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments, including its high degree of purity and selectivity for the CFTR protein. However, there are also some limitations to its use, including its potential for off-target effects on other ion channels and transporters, and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea and related compounds. One area of focus is the development of more potent and selective CFTR inhibitors, with the goal of improving CFTR function and reducing mucus viscosity in CF patients. Another area of interest is the use of CFTR inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve outcomes in CF patients. Finally, there is ongoing research on the use of CFTR inhibitors in other diseases, such as secretory diarrhea and polycystic kidney disease, where CFTR dysfunction is also a factor.
Méthodes De Synthèse
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzoyl isocyanate in the presence of a base such as triethylamine. This reaction yields N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea as a white solid with a high degree of purity. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions and the use of a one-pot procedure involving the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzoyl chloride in the presence of a base and a catalyst.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in treating CF. CF is a genetic disease that affects the lungs, pancreas, and other organs, causing a buildup of thick, sticky mucus that can lead to chronic infections and other complications. N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the development of new CF therapies. In addition to its potential use in treating CF, N-(4-chloro-2-fluorophenyl)-N'-(4-fluorophenyl)urea has also been studied for its effects on other ion channels and transporters, including the epithelial sodium channel (ENaC) and the multidrug resistance protein 1 (MDR1).
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASEMXLSAGAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5303564.png)
![1-[1-({6-[butyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5303568.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5303582.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5303584.png)
![3-{2-[(2-fluoroethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303586.png)

![1-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5303595.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-propyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5303601.png)
![N-benzyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5303608.png)
![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-[4-(allyloxy)phenyl]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5303621.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)